molecular formula C19H23N3O6S B2900406 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 1251552-91-6

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2900406
CAS No.: 1251552-91-6
M. Wt: 421.47
InChI Key: UKXIOMUWLAJUQN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a synthetic diamide derivative featuring a central ethanediamide (oxalamide) backbone. Its structure includes two distinct substituents:

  • N'-substituent: A 1-methanesulfonyl-tetrahydroquinolin-7-yl group, incorporating a partially saturated quinoline scaffold modified with a sulfonyl electron-withdrawing group.

The methanesulfonyl group enhances polarity and may influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-12-5-8-17(28-12)16(23)11-20-18(24)19(25)21-14-7-6-13-4-3-9-22(15(13)10-14)29(2,26)27/h5-8,10,16,23H,3-4,9,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXIOMUWLAJUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide typically involves multiple steps. The process begins with the preparation of the furan and tetrahydroquinoline intermediates. These intermediates are then coupled through a series of reactions that include hydroxylation, sulfonylation, and oxalamide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the furan and tetrahydroquinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group could produce thiols or sulfides.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
    • A study reported that compounds with similar structures can induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways makes it a potential candidate for treating inflammatory diseases. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
  • Neurological Applications :
    • Investigations into neuroprotective properties suggest that this compound may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and excitotoxicity .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
Anti-inflammatoryModerate
NeuroprotectivePromising

Pharmacological Applications

  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis .
  • Antioxidant Activity :
    • The presence of furan and quinoline moieties suggests potential antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cellular integrity .
  • Cardiovascular Benefits :
    • There is emerging evidence that this compound may have beneficial effects on cardiovascular health by improving endothelial function and reducing oxidative stress in vascular tissues .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant
AntioxidantModerate
CardiovascularPromising

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with the target molecule:

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (CAS 922096-63-7) .

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) .

Structural and Functional Comparison

Parameter Target Compound CAS 922096-63-7 Compound IIIa
Molecular Formula ~C19H23N3O6S (estimated) C26H33ClN4O3 C25H21ClN2O5S
Molecular Weight ~445.5 g/mol (estimated) 485.0 g/mol 496.97 g/mol
Core Structure Ethanediamide Ethanediamide Benzenesulfonamide
Key Substituents - 5-Methylfuran-2-yl-hydroxyethyl
- 1-Methanesulfonyl-tetrahydroquinolin-7-yl
- 5-Chloro-2-methoxyphenyl
- Piperidine
- 1-Methyl-tetrahydroquinolin-6-yl
- 4-Methoxystyryl
- 5-Chloro-8-hydroxyquinolin-7-yl
- 4-Methoxybenzenesulfonyl
Functional Groups - Sulfonyl
- Hydroxy
- Furan
- Chloro
- Methoxy
- Piperidine
- Methyl
- Styryl
- Hydroxy
- Sulfonamide
Synthetic Route Likely involves amide coupling of substituted ethylamine and tetrahydroquinoline Not explicitly described; likely employs nucleophilic substitution or amidation DMAP/pyridine-mediated sulfonylation

Critical Observations

Backbone Diversity: The target compound and CAS 922096-63-7 share an ethanediamide core, whereas IIIa uses a benzenesulfonamide scaffold.

Substituent Effects: The methanesulfonyl group in the target compound contrasts with the piperidine and methyl groups in CAS 922096-63-6. Sulfonyl groups increase solubility and metabolic stability but may reduce lipophilicity .

Synthetic Accessibility :

  • IIIa’s synthesis employs benzenesulfonic chloride and DMAP in pyridine, a method adaptable to the target compound’s sulfonyl group formation . CAS 922096-63-7’s piperidine and methyl groups suggest reductive amination or alkylation steps .

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O5, with a molecular weight of 371.3871 g/mol. The compound features a complex structure that includes a tetrahydroquinoline moiety and a furan ring, which are known for their biological activities.

Research indicates that compounds similar to this compound may exert their effects through various pathways:

  • Inhibition of Enzymatic Activity : The methanesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This can lead to downstream effects in metabolic pathways.
  • Antioxidant Activity : The furan ring may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating neurotransmitter levels and protecting neuronal integrity.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related analogs:

Biological ActivityObserved EffectReference
Enzyme InhibitionIC50 values in low nanomolar range
Antioxidant PotentialScavenging free radicals
NeuroprotectionReduced neuronal apoptosis
CytotoxicitySelective cytotoxicity in cancer cells

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects against oxidative stress.
    • Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.
    • Findings : The compound significantly reduced markers of oxidative damage and improved cell viability.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on various cancer cell lines.
    • Methodology : MTT assays were performed on breast and lung cancer cell lines.
    • Findings : The compound exhibited selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
  • Enzyme Interaction Studies :
    • Objective : To explore the inhibitory potential on specific enzymes involved in metabolic pathways.
    • Methodology : Enzyme assays were conducted to measure inhibition rates.
    • Findings : Significant inhibition was observed at low concentrations, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Q. What are the established synthetic routes for preparing N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include: (i) Formation of the tetrahydroquinoline core through catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C under H₂) . (ii) Introduction of the methanesulfonyl group via sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . (iii) Amide coupling between the hydroxyethyl-furan moiety and the sulfonylated tetrahydroquinoline using coupling agents like HATU or EDCI with DIPEA in anhydrous DMF .
  • Optimization : Reaction conditions (temperature, solvent purity, stoichiometry) must be tightly controlled to minimize by-products. Purification typically involves column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization employs: (i) NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the furan, tetrahydroquinoline, and amide groups . (ii) High-resolution mass spectrometry (HRMS) for molecular weight verification . (iii) Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?

  • Methodological Answer : (i) Synthesize analogs with modifications to the 5-methylfuran, methanesulfonyl, or tetrahydroquinoline moieties . (ii) Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity . (iii) Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, focusing on hydrogen bonding with the amide group and hydrophobic interactions with the tetrahydroquinoline .

Q. How can researchers address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. To resolve: (i) Perform pharmacokinetic (PK) studies in rodent models to measure plasma half-life and tissue distribution using LC-MS/MS . (ii) Conduct metabolite identification via hepatic microsome assays to assess metabolic pathways . (iii) Optimize formulation (e.g., PEGylation or liposomal encapsulation) to enhance solubility and stability .

Q. What experimental approaches are used to study target selectivity and off-target effects?

  • Methodological Answer : (i) Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases . (ii) CRISPR-Cas9 gene editing to knockout primary targets and validate mechanism of action in cellular models . (iii) Thermal shift assays (TSA) to quantify binding to unintended targets by monitoring protein denaturation .

Q. How can biophysical interactions between this compound and its target be quantified?

  • Methodological Answer : (i) Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and affinity (KD) in real-time . (ii) Isothermal titration calorimetry (ITC) to determine thermodynamic parameters (ΔH, ΔS) . (iii) NMR-based ligand-observed experiments (e.g., STD-NMR) to map binding epitopes .

Q. What methodologies are recommended for identifying degradation products under physiological conditions?

  • Methodological Answer : (i) Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions . (ii) LC-HRMS coupled with multivariate analysis (e.g., PCA) to identify degradation pathways . (iii) Stability-indicating assays (e.g., USP guidelines) to validate analytical methods .

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